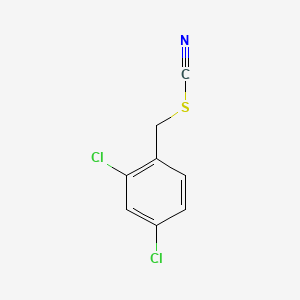

2,4-Dichlorobenzyl thiocyanate

描述

Structure

3D Structure

属性

CAS 编号 |

7534-61-4 |

|---|---|

分子式 |

C8H5Cl2NS |

分子量 |

218.1 g/mol |

IUPAC 名称 |

(2,4-dichlorophenyl)methyl thiocyanate |

InChI |

InChI=1S/C8H5Cl2NS/c9-7-2-1-6(4-12-5-11)8(10)3-7/h1-3H,4H2 |

InChI 键 |

JLSPXOVSIVYMCY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC#N |

规范 SMILES |

C1=CC(=C(C=C1Cl)Cl)CSC#N |

其他CAS编号 |

7534-61-4 |

同义词 |

2,4-DCBT 2,4-dichlorobenzyl thiocyanate |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichlorobenzyl Thiocyanate

Classical and Contemporary Synthetic Routes for Benzyl (B1604629) Thiocyanate (B1210189) Derivatives

The synthesis of benzyl thiocyanate derivatives, including the 2,4-dichloro-substituted variant, has traditionally been achieved through well-established chemical reactions. These methods have been refined over time to improve yields and reaction conditions.

Nucleophilic Substitution Reactions with Thiocyanate Salts

The most common method for synthesizing benzyl thiocyanates is the nucleophilic substitution reaction between a benzyl halide and an alkali metal thiocyanate. wikipedia.org This reaction involves the displacement of a halide ion (such as chloride or bromide) from the benzyl group by the thiocyanate anion (SCN⁻).

Specifically, the synthesis of 2,4-Dichlorobenzyl thiocyanate typically involves the reaction of 2,4-dichlorobenzyl chloride with a thiocyanate salt like potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN). tsijournals.com This reaction is a cornerstone in the preparation of various organic thiocyanates. wikipedia.org The general mechanism involves the thiocyanate ion acting as a nucleophile, attacking the electrophilic benzylic carbon and displacing the leaving group.

Research has shown that this method is effective for a range of substituted benzyl halides. For instance, studies on the synthesis of various benzyl thiocyanates have demonstrated the versatility of this approach. tsijournals.com

Optimization of Reaction Conditions: Solvent Effects and Temperature Regimes

The efficiency of the nucleophilic substitution reaction for synthesizing benzyl thiocyanates is significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent and the reaction temperature.

Solvent Effects: Polar aprotic solvents are generally favored for this type of reaction as they can solvate the cation of the thiocyanate salt without strongly solvating the thiocyanate anion, thus enhancing its nucleophilicity. Commonly used solvents include acetone (B3395972), ethanol, and dimethylformamide (DMF). The choice of solvent can also influence the product distribution, particularly the ratio of thiocyanate to isothiocyanate isomers. rsc.org For example, a biphasic system of ethyl acetate (B1210297) and water has been found to be a suitable solvent system for the formation of thiocyanates. rsc.org

Temperature Regimes: The reaction temperature is another critical factor. While some reactions can proceed at room temperature, gentle heating is often employed to increase the reaction rate. However, higher temperatures can sometimes lead to the formation of the thermodynamically more stable isothiocyanate isomer. znaturforsch.com For multi-step syntheses involving thiocyanates, maintaining a controlled temperature, for instance between 20–40 °C, can be crucial for achieving high yields.

Advanced Synthetic Strategies

In addition to classical methods, more advanced synthetic strategies have been developed to improve the efficiency, selectivity, and environmental footprint of benzyl thiocyanate synthesis.

Utilization of Phase-Transfer Catalysis in Thiocyanate Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique for conducting reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. wikipedia.orgresearchgate.net In the synthesis of benzyl thiocyanates, PTC facilitates the transfer of the thiocyanate anion from an aqueous or solid phase to an organic phase containing the benzyl halide. tsijournals.comresearchgate.net

Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., benzyltriethylammonium chloride) and crown ethers. tsijournals.comwikipedia.org These catalysts form a lipophilic ion pair with the thiocyanate anion, allowing it to dissolve in the organic phase and react with the benzyl halide. The use of PTC can lead to faster reaction times, milder reaction conditions, and improved yields. tsijournals.comresearchgate.net For example, polyethylene (B3416737) glycol (PEG) has been used as a low-cost and less toxic alternative to traditional phase-transfer catalysts like crown ethers. tsijournals.com

The structure of the phase-transfer catalyst can also influence the regioselectivity of the reaction, affecting the ratio of benzyl thiocyanate to benzyl isothiocyanate. znaturforsch.com

Mechanochemical and One-Pot Approaches for Thiocyanate Precursors

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free and often more environmentally friendly alternative to traditional solution-based synthesis. nih.govnih.govacs.org This method has been successfully applied to the synthesis of aryl thiocyanates from various starting materials. nih.govnih.govacs.org For instance, a ball-milling method using ammonium persulfate and ammonium thiocyanate has been reported for the thiocyanation of aryl compounds with moderate to excellent yields. nih.govnih.govacs.org This approach is notable for its short reaction times and lack of a workup procedure. nih.govnih.gov

One-Pot Synthesis: One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, provide a streamlined and efficient route to complex molecules. Several one-pot procedures for the synthesis of thiocyanate-containing compounds have been developed. ias.ac.inresearchgate.netekb.eg For example, a one-pot, three-component reaction has been described for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives involving a thiocyanate. researchgate.net Another example is the one-pot synthesis of thiazol-2(3H)-imine derivatives from α-active methylene (B1212753) ketones, potassium thiocyanate, and primary amines. ekb.eg These methods offer advantages in terms of reduced waste, time, and resources.

Derivatization and Structural Modifications of this compound

This compound can serve as a starting material for the synthesis of other molecules through various chemical transformations. The thiocyanate group is a versatile functional group that can undergo a range of reactions.

The structural features of this compound, particularly the presence of the two chlorine atoms on the benzene (B151609) ring and the reactive thiocyanate group, influence its chemical behavior. For instance, the electron-withdrawing nature of the chlorine atoms can affect the reactivity of the benzyl group.

Initial structure-function studies have shown that the degree of chlorination on the phenyl ring of benzyl thiocyanate derivatives influences their biological activity. nih.gov For example, the parent compound, benzyl thiocyanate, exhibits weak activity, while chlorination at the 2- or 4-position results in compounds with intermediate activity. nih.gov This suggests that the electronic properties conferred by the chloro substituents are important for its interactions with biological targets. The thiocyanate moiety itself is considered essential for its activity. nih.gov

The thiocyanate group can be converted into other sulfur-containing functional groups, such as thiols, thioethers, and disulfides. It can also undergo isomerization to the corresponding isothiocyanate, particularly under thermal conditions or in the presence of certain catalysts. znaturforsch.com These transformations open up possibilities for creating a diverse range of derivatives with potentially different chemical and biological properties.

Below is a data table summarizing the yields of various benzyl thiocyanate derivatives synthesized under different conditions, illustrating the impact of substituents and reaction methodologies.

| Entry | Benzyl Halide | Catalyst/Solvent | Yield (%) | Reference |

| 1 | Benzyl chloride | PEG-400/Microwave | 95 | tsijournals.com |

| 2 | 4-Methoxybenzyl chloride | PEG-400/Microwave | 98 | tsijournals.com |

| 3 | 4-Chlorobenzyl chloride | PEG-400/Microwave | 93 | tsijournals.com |

| 4 | 2,4-Dichlorobenzyl chloride | Not specified | Not specified | nih.gov |

This table highlights the high yields achievable with microwave-assisted, phase-transfer catalyzed synthesis of various benzyl thiocyanates.

Synthesis of Analogues with Altered Ring Substitutions

The primary method for synthesizing this compound and its analogues is through the nucleophilic substitution reaction between a corresponding benzyl halide and an alkali thiocyanate salt, such as potassium thiocyanate (KSCN). rsc.orgrsc.org This versatile reaction allows for the creation of a diverse range of analogues by altering the substituents on the starting benzyl halide.

Research into the structure-activity relationships of these compounds has led to the synthesis of several key analogues to understand the role of the chlorine atoms on the phenyl ring. nih.govpnas.org The synthesis generally involves reacting the appropriately substituted benzyl chloride or bromide with KSCN in a suitable solvent. rsc.orgrsc.org For instance, a water-insoluble β-cyclodextrin-polyurethane (β-CDPU) polymer has been shown to effectively catalyze the nucleophilic substitution of various benzyl halides with the thiocyanate anion in water, yielding the desired benzyl thiocyanate products in pure form. rsc.orgrsc.org

Key analogues that have been synthesized to study these relationships include the parent compound, benzyl thiocyanate, and its mono-chlorinated derivatives. nih.govpnas.org

Interactive Table 1: Synthesis of this compound Analogues

| Analogue Name | Ring Substituent(s) | Precursor (Benzyl Halide) |

|---|---|---|

| Benzyl thiocyanate | None | Benzyl chloride or Benzyl bromide |

| 2-Chlorobenzyl thiocyanate | 2-Chloro | 2-Chlorobenzyl chloride or 2-Chlorobenzyl bromide |

| 4-Chlorobenzyl thiocyanate | 4-Chloro | 4-Chlorobenzyl chloride or 4-Chlorobenzyl bromide |

This table summarizes the common precursors for synthesizing benzyl thiocyanate and its chlorinated analogues based on established nucleophilic substitution methods. rsc.orgrsc.orgnih.govpnas.org

Initial studies have demonstrated that chlorination of the phenyl ring is significant. nih.govpnas.org The parent compound, benzyl thiocyanate, shows weak activity in certain biological assays, while the introduction of chlorine atoms enhances it. nih.govpnas.org Notably, 4-chlorobenzyl thiocyanate is reported to be more active than 2-chlorobenzyl thiocyanate, with this compound exhibiting the strongest activity among this series. nih.govpnas.org

Chemical Transformations Involving the Thiocyanate Moiety (e.g., Isothiocyanates)

The thiocyanate (-SCN) group in this compound is a versatile functional group that can undergo several important chemical transformations. These reactions provide pathways to other valuable organosulfur compounds.

One of the most significant reactions is the isomerization to the corresponding isothiocyanate (-NCS). oup.comchinesechemsoc.orgchemrxiv.org Benzyl thiocyanates can rearrange to form the thermodynamically more stable benzyl isothiocyanates. chinesechemsoc.orgchemrxiv.org This transformation can be facilitated by various means, including photo-irradiation or the use of Lewis acids like zinc chloride (ZnCl₂). oup.comchinesechemsoc.org This isomerization is a key step as isothiocyanates are also important synthetic building blocks, for example, in the synthesis of thioureas. chinesechemsoc.org

The thiocyanate group can also participate in nucleophilic substitution reactions. For example, the reaction between benzyl thiocyanate and the azide (B81097) ion can result in the formation of benzyl azide, although this can be in competition with other reaction pathways like cycloaddition. tandfonline.com Another transformation involves the reaction with hydroxide (B78521) ions under phase transfer catalysis, which can lead to the formation of dibenzyl disulfide.

Interactive Table 2: Chemical Transformations of the Benzyl Thiocyanate Moiety

| Transformation Type | Reactant(s) | Product(s) | Conditions / Notes |

|---|---|---|---|

| Isomerization | Benzyl thiocyanate | Benzyl isothiocyanate | Can be induced by photo-irradiation or Lewis acids (e.g., ZnCl₂). The isothiocyanate is the thermodynamically favored isomer. oup.comchinesechemsoc.org |

| Nucleophilic Substitution | Benzyl thiocyanate, Azide ion | Benzyl azide | Occurs in competition with [2+3] polar cycloaddition to form tetrazoles. tandfonline.com |

This table outlines key chemical reactions involving the thiocyanate functional group in benzyl thiocyanates, providing pathways to other important chemical structures.

These transformations highlight the synthetic potential of this compound beyond its direct applications, serving as a precursor to a range of other functionalized molecules. The thiocyanate moiety itself is considered essential for the biological activities observed in this class of compounds. nih.govpnas.org

Molecular and Cellular Mechanisms of Biological Activity Non Human Therapeutic Focus

Interaction with Microtubule Dynamics and Cellular Processes

The biological activity of 2,4-Dichlorobenzyl thiocyanate (B1210189) (DCBT) is primarily rooted in its profound effects on the microtubule network, a critical component of the cellular cytoskeleton. ub.edu Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential for various cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. ub.edu DCBT disrupts these processes by directly interacting with tubulin. nih.govnih.gov

In controlled biochemical assays using purified tubulin, 2,4-Dichlorobenzyl thiocyanate has been demonstrated to be an inhibitor of microtubule assembly. researchgate.netnih.gov A distinctive feature of its inhibitory action is the requirement for a prolonged preincubation period of the compound with the tubulin protein at 37°C for the effect to manifest. nih.govpnas.orgpnas.org This suggests that the interaction is not immediate but involves a time-dependent process. The inhibition of tubulin polymerization by DCBT is irreversible; once the interaction has occurred, the tubulin is rendered incapable of assembling into microtubules even if the free drug is removed. pnas.orgpnas.org During these in vitro preincubations, particularly at higher concentrations of DCBT, a significant, cold-irreversible increase in turbidity has been observed, suggesting the formation of tubulin aggregates. pnas.org

When introduced to cultured cells, this compound induces a drastic and unusual reorganization of the microtubule cytoskeleton. nih.govnih.govpnas.org Immunofluorescence studies reveal that most of the normal, filamentous microtubules disappear from the cytoplasm. nih.govpnas.org The remaining tubulin-containing structures are observed to be in bundled or aggregated forms. nih.govnih.gov This observed aggregation of tubulin within cells is thought to be analogous to the clumping effect seen in in vitro experiments with purified tubulin. pnas.org These profound morphological changes disrupt the normal function of the microtubule network, leading to an arrest of the cell cycle. nih.govnih.gov

The mechanism underlying the irreversible inhibition of tubulin polymerization is the formation of a covalent bond between this compound and the tubulin protein. researchgate.netnih.gov DCBT acts as an alkylating agent, specifically targeting the sulfhydryl groups of cysteine residues on tubulin. nih.govacs.orgacs.org This covalent modification alters the conformation and functional properties of the tubulin dimer, preventing it from participating in the normal process of microtubule assembly. researchgate.netmolbiolcell.orgguptalab.science The binding of radioactively labeled DCBT to tubulin is, consistent with its inhibitory action, a time-dependent process that is not complete even after several hours of incubation. nih.govnih.govpnas.org

Further investigation into the covalent modification of tubulin by this compound has revealed a high degree of specificity for one of the tubulin subunits. The compound preferentially forms a covalent bond with β-tubulin. researchgate.netnih.gov At low, yet inhibitory, concentrations, DCBT interacts with remarkable specificity, alkylating almost exclusively the cysteine residue at position 239 (Cys-239) of the β-tubulin subunit. nih.govresearchgate.netaacrjournals.org This finding strongly suggests that the integrity of Cys-239 in β-tubulin is essential for the proper assembly of microtubules. nih.govaacrjournals.org While β-tubulin is the primary target, at higher drug-to-tubulin ratios (e.g., 5:1), α-tubulin can also become alkylated. nih.gov However, at lower, more specific ratios (e.g., 1:5), β-tubulin is alkylated approximately 25 times more extensively than α-tubulin. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies have underscored the critical role of the substitution pattern on the benzyl (B1604629) ring for the antimitotic and antitubulin activity of benzyl thiocyanate derivatives. nih.govnih.gov The thiocyanate moiety itself appears to be essential for the biological activity. nih.govnih.govpnas.org

The parent compound, benzyl thiocyanate, which lacks any chlorine substituents, demonstrates only weak activity. nih.govnih.gov The introduction of chlorine atoms onto the phenyl ring significantly enhances potency. Monochlorinated derivatives, such as 2-chlorobenzyl thiocyanate and 4-chlorobenzyl thiocyanate, exhibit intermediate activity. nih.govpnas.org Notably, the position of the chlorine atom influences efficacy, with 4-chlorobenzyl thiocyanate being more active than 2-chlorobenzyl thiocyanate. nih.govnih.govpnas.org The highest activity is achieved with the dichlorinated compound, this compound, highlighting a clear correlation between the chlorination pattern and the compound's ability to disrupt microtubule function. nih.gov

| Compound | Chlorine Substituent Position(s) | Relative Antimitotic/Antitubulin Activity |

|---|---|---|

| Benzyl thiocyanate | None | Weak nih.govnih.gov |

| 2-Chlorobenzyl thiocyanate | 2- | Intermediate (less active than 4-chloro isomer) nih.govpnas.org |

| 4-Chlorobenzyl thiocyanate | 4- | Intermediate (more active than 2-chloro isomer) nih.govpnas.org |

| This compound | 2,4- | Strong nih.govnih.gov |

Criticality of the Thiocyanate Functional Group

The biological activity of this compound is intrinsically linked to its thiocyanate (-SCN) functional group. nih.gov This moiety is essential for the compound's antimitotic and antimicrobial actions. nih.gov Structure-function relationship studies have demonstrated that the thiocyanate group is crucial for the compound's ability to inhibit the polymerization of tubulin, a key process in cell division. nih.gov The parent compound, benzyl thiocyanate, shows only weak activity, highlighting the importance of the thiocyanate group in conjunction with the dichlorinated phenyl ring. nih.gov The reactivity of the thiocyanate group allows it to interact with biological nucleophiles, a key aspect of its mechanism of action.

Conformational and Electronic Effects on Target Recognition

The substitution pattern of the phenyl ring with chlorine atoms significantly influences the compound's biological activity through conformational and electronic effects. nih.gov The presence of chlorine atoms at the 2 and 4 positions of the phenyl ring enhances the antimitotic and antitubulin activity compared to the unsubstituted benzyl thiocyanate. nih.gov Specifically, 4-chlorobenzyl thiocyanate is more active than 2-chlorobenzyl thiocyanate, and this compound exhibits the most potent activity in this series. nih.gov These substitutions likely alter the electronic distribution of the molecule, affecting its ability to bind to its biological targets, such as β-tubulin. The enhanced tubulin-binding affinity is a direct result of these electronic modifications.

Antimicrobial and Antifungal Mechanisms

This compound has demonstrated notable antimicrobial and antifungal properties. ontosight.ai

Pathways of Growth Inhibition in Bacterial Strains

While specific studies on the detailed pathways of growth inhibition in various bacterial strains by this compound are not extensively detailed in the provided results, the general mechanism for related compounds involves the inhibition of essential cellular processes. For instance, some thiourea (B124793) derivatives, which share a related functional group, are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to cell death. researchgate.net Additionally, the disruption of protein secretion pathways has been identified as a target for other antimicrobial compounds. biorxiv.org The antibacterial action of many compounds is also linked to their ability to penetrate the bacterial cell wall and membrane. mdpi.com

Modes of Action against Fungal Pathogens

The primary mode of action for many antifungal drugs is the disruption of the fungal cell membrane, often by targeting the synthesis of ergosterol (B1671047), a key component of these membranes. lumenlearning.comcontagionlive.com While the specific interaction of this compound with ergosterol synthesis is not explicitly stated, this is a common mechanism for antifungal agents. lumenlearning.comcontagionlive.com Another potential mechanism is the inhibition of crucial enzymes like Hsp90, which is involved in maintaining cell wall integrity. nih.gov The disruption of microtubules, a known effect of this compound, would also inhibit fungal cell division. nih.gov

Molecular Targets and Resistance Development in Microorganisms

The primary molecular target for the antimitotic activity of this compound is tubulin. nih.govpnas.org The compound binds to tubulin, leading to a reorganization of microtubules and inhibition of their polymerization. nih.gov This interaction appears to be specific, as cells with altered β-tubulin show cross-resistance to the compound. nih.govpnas.org

Mechanisms of resistance in microorganisms to antimicrobial agents are varied and can include:

Target Modification: Alterations in the target protein, such as the mutations in β-tubulin, can reduce the binding affinity of the drug. geneticsmr.orgsrce.hr

Efflux Pumps: Bacteria can develop resistance by actively pumping the antimicrobial agent out of the cell. geneticsmr.org

Enzymatic Degradation: Bacteria may produce enzymes that inactivate the antibiotic. geneticsmr.org

Decreased Permeability: Changes in the bacterial cell wall can limit the entry of the drug. mdpi.com

Antiparasitic Activity Investigations (e.g., Trypanosoma cruzi in vitro)

Research has explored the potential of thiocyanate-containing compounds as agents against Trypanosoma cruzi, the parasite that causes Chagas disease. conicet.gov.armdpi.com Studies on related aryloxyethyl thiocyanates have shown potent inhibitory activity against the proliferation of T. cruzi. conicet.gov.ar For instance, 4-phenoxyphenoxyethyl thiocyanate was identified as a highly active growth inhibitor of the parasite. conicet.gov.arnih.gov These compounds are believed to target essential biosynthetic pathways in the parasite, such as the ergosterol biosynthesis pathway, which is vital for the parasite's survival. nih.gov A simplified analogue, 2,4-dichlorophenoxyethyl thiocyanate, also exhibited significant activity against T. cruzi. nih.gov

Data Tables

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Compound | Key Findings | Reference(s) |

| Antimitotic | This compound | Causes extreme reorganization of microtubules; irreversibly inhibits in vitro polymerization of purified tubulin. | nih.gov |

| Antimicrobial | This compound | Exhibits potent activity against a range of microorganisms, including bacteria and fungi. | ontosight.ai |

| Antiparasitic (T. cruzi) | 2,4-Dichlorophenoxyethyl thiocyanate | Exhibited similar anti-Chagasic activity to the lead compound 4-phenoxyphenoxyethyl thiocyanate. | nih.gov |

| Antiparasitic (T. cruzi) | 4-Phenoxyphenoxyethyl thiocyanate | Extremely active growth inhibitor with low micromolar to nanomolar IC50 values. | conicet.gov.ar |

Applications and Efficacy Studies in Non Human Systems

Agricultural and Crop Protection Applications as Biocides

In the agricultural sector, 2,4-Dichlorobenzyl thiocyanate (B1210189) has been investigated as a potent agent against fungal pathogens that threaten crop health and yield.

Fungicidal Efficacy against Plant Pathogens (e.g., Sclerotium cepivorum)

Research has highlighted the effectiveness of 2,4-Dichlorobenzyl thiocyanate against Sclerotium cepivorum, the fungus responsible for white rot in onions and other Allium species. researchgate.netresearchgate.net This disease can lead to substantial economic losses in onion cultivation. researchgate.net The fungicidal action of this compound involves the disruption of mitosis and intracellular microtubules, ultimately inhibiting tubulin polymerization in the fungal cells. researchgate.net This mechanism of action is crucial for controlling the proliferation of the pathogen. Studies have shown that resistance to this compound can be conferred by a mutation in a beta-tubulin gene, further confirming its mode of action. researchgate.net

The control of Sclerotium cepivorum is a significant challenge in agriculture, and various chemical treatments are often employed. researchgate.net The targeted action of this compound on the cellular division of this pathogen makes it a noteworthy candidate for managing this destructive plant disease.

Spectrum of Activity against Various Agricultural Pests and Pathogens

The biocidal activity of this compound and related compounds extends beyond a single pathogen. Organic thiocyanates, as a class, are known for their effectiveness against a wide range of insect pests. ontosight.ai Their mechanism of action typically involves disrupting the normal physiological functions of insects, such as inhibiting enzyme activity or interfering with the nervous system. ontosight.ai

Initial structure-function studies have demonstrated that the parent compound, benzyl (B1604629) thiocyanate, possesses weak antimitotic and antitubulin activity. nih.gov However, the addition of chlorine atoms to the phenyl ring significantly enhances its efficacy. Specifically, chlorination at the 2 and 4 positions, as in this compound, results in a compound with potent activity. nih.gov The thiocyanate moiety is considered essential for its biological action. nih.gov

The broader family of isothiocyanates, which are related to thiocyanates, has also been studied for their fungicidal properties against a variety of plant pathogens. apsnet.org This suggests that the thiocyanate functional group is a key feature for broad-spectrum biocidal activity in agricultural applications.

Formulation Science for Enhanced Field Performance

The effectiveness of a biocide in the field is heavily dependent on its formulation. Formulation science for crop protection products aims to optimize the stability, usability, and efficacy of the active ingredient. google.comresearchgate.net For compounds like this compound, formulation can enhance its physical, technical, and biological properties. justia.com

Controlled-release formulations, for instance, can improve the biological compatibility of a pesticide and reduce potential negative effects on the plant, such as phytotoxicity. google.com These formulations can also minimize the leaching of the active compound into the soil. google.com Auxiliaries such as solvents, extenders, emulsifiers, and dispersants are often included in formulations to ensure the active ingredient is delivered effectively to the target pest or pathogen. justia.com The goal is to create a product that is stable, easy to apply, and provides a sustained biological effect. researchgate.net

Industrial Biocidal Applications (e.g., Material Preservation)

Beyond agriculture, this compound and similar biocides are utilized in various industrial applications to prevent microbial deterioration of materials. These biocides are incorporated into products to control the growth of bacteria, fungi, and algae that can cause spoilage and degradation.

Applications for such biocides include:

Preservation of manufactured products in containers to ensure shelf life. amchro.comaccustandard.com

Protection of films, coatings, paints, plastics, sealants, and adhesives from microbial deterioration. amchro.comaccustandard.com

Preservation of fibrous or polymerized materials like leather, rubber, and paper. amchro.comaccustandard.com

Treatment of masonry and other construction materials to control microbiological and algal attack. amchro.comaccustandard.com

Use in liquid-cooling and processing systems to control harmful organisms. amchro.comaccustandard.com

Prevention of slime growth in industrial processes, such as in wood and paper pulp. amchro.comaccustandard.com

The selection of a biocide for a specific industrial application depends on its spectrum of activity, compatibility with the material, and regulatory approval. mst.dkfao.org

Research on Insecticidal Properties of Thiocyanate Derivatives

The insecticidal properties of organic thiocyanates have been a subject of research for some time. ontosight.ai These compounds are known to be toxic to a variety of insect species. ontosight.ai The general mechanism of action involves the disruption of critical physiological processes in the insect. ontosight.ai

Structure-activity relationship studies have been crucial in understanding and optimizing the insecticidal efficacy of thiocyanate derivatives. For example, it has been found that linking a toxic thiocyano radical through a ketomethylene group to a lipoid-soluble hydrocarbon residue can give rise to knock-down activity in insects. researchgate.net The chemical constitution of the thiocyanate compound plays a significant role in its insecticidal potency and its potential for use in various applications. researchgate.net

Development of Novel Biologically Active Compounds Based on the this compound Scaffold

The 2,4-dichlorobenzyl moiety, a key component of this compound, serves as a valuable scaffold for the development of new biologically active compounds. The unique properties of this chemical structure have inspired the synthesis of novel derivatives with potential applications in medicine and agriculture.

For instance, the 2,4-dichlorophenyl group has been incorporated into various heterocyclic structures, such as thiazole (B1198619) derivatives, to create compounds with enhanced biological activities. semanticscholar.org Research has shown that the presence of the 2,4-dichlorophenyl group can contribute to the anticancer and antimicrobial properties of these new molecules. semanticscholar.org

Furthermore, the thiosemicarbazide (B42300) scaffold, which is structurally related to the thiocyanate group, has been a focus of medicinal chemistry research. mdpi.com Derivatives incorporating the 2,4-dichlorophenyl group have been synthesized and evaluated for their potential as anticancer agents. mdpi.com The thiazole scaffold, often combined with other bioactive fragments, is another area of active research for developing new therapeutic agents. nih.gov The synthesis of these novel compounds often involves multi-step reactions to build complex molecules with desired biological activities. mdpi.com

Environmental Fate, Degradation Pathways, and Ecological Considerations

Environmental Transformation Processes

The transformation of 2,4-Dichlorobenzyl thiocyanate (B1210189) in the environment is influenced by its susceptibility to light, water, and microbial action. While specific data on the photolytic and hydrolytic degradation of this particular compound are limited, the known behavior of the thiocyanate functional group and related aromatic compounds provides insight into its likely environmental transformation pathways.

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light. For thiocyanates, photochemical degradation can be initiated by the formation of a thiocyanate radical (SCN•) and a thiocyanogen radical anion. However, these species can undergo rapid recombination reactions, which may result in a low net photochemical transformation in the absence of other reactive species. nih.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of thiocyanates in water is generally greater than that of cyanides. nih.gov The hydrolysis of organic thiocyanates can be slow under neutral pH conditions. For some related compounds, such as aryl and alkyl isothiocyanates, hydrolysis is promoted by acidic conditions and leads to the formation of a thiocarbamic acid, which then rapidly decomposes. rsc.org

In the case of 2,4-Dichlorobenzyl thiocyanate, a key reaction involves the release of the cyanate anion (CNO⁻) when the compound interacts with sulfhydryl groups, a process that can occur biologically. nih.gov The cyanate ion itself can then undergo hydrolysis to form carbon dioxide and ammonia, particularly under alkaline conditions. researchgate.net

Biodegradation by microorganisms is a primary route for the breakdown of many organic compounds in soil and water. juniperpublishers.com For this compound, biodegradation is expected to proceed via the cleavage of the thiocyanate group from the dichlorobenzyl moiety. The resulting thiocyanate ion (SCN⁻) is then available for microbial degradation.

Numerous bacterial species have been identified that can degrade thiocyanate, utilizing it as a source of nitrogen, sulfur, or energy. researchgate.netsrce.hr The rate of biodegradation in soil is dependent on various factors including soil type, pH, temperature, moisture content, and the presence of a suitable microbial community. juniperpublishers.com While the half-life of this compound in soil and water has not been specifically documented, the biodegradation of the related herbicide 2,4-D has an average half-life of 10 days in soil and less than 10 days in water, though this can be longer in cold, dry, or microbially-poor conditions. juniperpublishers.com

Microbial Degradation Mechanisms and Metabolites

The microbial degradation of this compound results in the formation of key metabolites, including carbonyl sulfide and cyanate. These intermediates are then further processed by microbial enzymatic pathways.

One of the primary enzymatic pathways for thiocyanate degradation involves the enzyme thiocyanate hydrolase. This enzyme, found in bacteria such as Thiobacillus thioparus, catalyzes the hydrolysis of thiocyanate (SCN⁻) to carbonyl sulfide (COS) and ammonia (NH₃). nih.govebi.ac.uk

Carbonyl sulfide is a gas that can be further metabolized by a variety of microorganisms. nih.gov The degradation of COS in soil is largely a microbial process. juniperpublishers.com The enzyme carbonic anhydrase, which is widespread in soil microbes, can also contribute to the degradation of COS due to its structural similarity to carbon dioxide. juniperpublishers.com

As previously mentioned, the reaction of this compound with sulfhydryl groups, a common biochemical interaction, leads to the release of a cyanate anion (CNO⁻). nih.gov Cyanate is then subject to microbial degradation. The enzyme cyanase, which is inducible in some bacteria, hydrolyzes cyanate into carbon dioxide and ammonia. researchgate.net This process can occur under both aerobic and anaerobic conditions.

Persistence, Mobility, and Bioavailability in Environmental Matrices

Specific experimental data on the persistence, mobility, and bioavailability of this compound in various environmental matrices are limited in publicly available literature. However, its environmental behavior can be inferred from its chemical structure and the known principles governing the fate of organic compounds in the environment. The persistence and mobility of organic chemicals are significantly influenced by soil and environmental factors, including organic matter content, clay content, pH, and temperature mdpi.comepa.govpsu.edu.

The movement and availability of organic compounds in soil are largely controlled by adsorption and desorption processes mdpi.com. Adsorption, the binding of a chemical to soil particles, reduces its concentration in the soil solution, thereby limiting its mobility and bioavailability. Desorption is the reverse process, releasing the chemical back into the soil solution.

For a molecule like this compound, which contains a chlorinated aromatic ring, adsorption is expected to be significantly influenced by the soil's organic carbon content epa.govresearchgate.net. Organic compounds tend to partition into the organic matter fraction of the soil. Soils with higher organic matter and clay content generally exhibit a greater capacity to adsorb organic chemicals, which can lead to increased persistence as the molecule is protected from microbial degradation and leaching psu.edu.

The leaching potential of a chemical is inversely related to its tendency to be adsorbed epa.gov. Compounds that are strongly adsorbed to soil particles are less mobile and have a lower potential to leach into groundwater researchgate.net. Conversely, in soils with low organic matter and clay content, such as sandy soils, this compound would be expected to be more mobile and have a higher leaching potential. Soil pH can also influence adsorption, particularly for compounds that can ionize psu.edu. While this compound is a neutral molecule, pH can affect soil surface charges and the activity of soil microorganisms, indirectly influencing the compound's fate.

Ecological Implications of Environmental Transformation Products

Based on known microbial degradation pathways, several transformation products of this compound can be predicted.

From the Thiocyanate Moiety : Microbial degradation can release ammonia, sulfate, carbonyl sulfide, and cyanate ethz.chnih.govresearchgate.net. The release of ammonia can contribute to nutrient loading (eutrophication) in aquatic ecosystems. While thiocyanate itself is of moderate toxicity, its transformation into other compounds alters the potential impact on the environment srce.hr.

From the 2,4-Dichlorobenzyl Moiety : Cleavage of the thiocyanate group would likely yield 2,4-dichlorobenzyl alcohol, which could be further oxidized to 2,4-dichlorobenzaldehyde and subsequently to 2,4-dichlorobenzoic acid. Chlorinated aromatic compounds can be persistent and exhibit toxicity to various organisms.

The toxicity of transformation products can be lower, similar to, or even greater than the parent compound. For example, a study on the biocide 2-(thiocyanomethylthio)benzothiazole (TCMTB) found that its degradation products were orders of magnitude less toxic to the aquatic invertebrate Ceriodaphnia dubia than the parent compound researchgate.net. A comprehensive ecological risk assessment for this compound would require detailed studies to identify its specific transformation products and evaluate their individual and combined toxicity to non-target organisms.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-dichlorobenzaldehyde |

| 2,4-dichlorobenzoic acid |

| 2,4-dichlorobenzyl alcohol |

| 2-(thiocyanomethylthio)benzothiazole (TCMTB) |

| Ammonia |

| Benzylamine |

| Benzyl (B1604629) isothiocyanate |

| Carbon dioxide |

| Carbonyl sulfide |

| Cyanate |

| Hydrogen sulfide |

| Sulfate |

| Sulfide |

Analytical Methodologies for Detection and Quantification

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to isolate 2,4-Dichlorobenzyl thiocyanate (B1210189) from complex sample matrices, eliminate interfering substances, and concentrate the analyte to detectable levels. The choice of technique depends heavily on the nature of the sample matrix (e.g., soil, water, plant tissue).

The initial step in analyzing environmental samples involves extracting the target compound from the matrix.

Soil and Sediment: For solid samples like soil and sediment, solvent extraction is commonly employed. A typical procedure involves homogenizing the sample with an organic solvent. For related chlorinated compounds like 2,4-D, a mixture of acetone (B3395972) and an acid (e.g., hydrochloric acid) is used to facilitate extraction from the solid matrix. mhlw.go.jp Another common technique is salt-assisted liquid-liquid extraction (SALLE), where a water-miscible solvent like acetonitrile (B52724) is used to extract the analyte, followed by the addition of salts (e.g., sodium chloride, magnesium sulfate) to induce phase separation. researchgate.net

Water: For aqueous samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most prevalent methods. researchgate.net In LLE, an immiscible organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) is vigorously mixed with the water sample to partition the analyte into the organic phase. mhlw.go.jpsharif.edu SPE is often preferred due to its lower solvent consumption and higher concentration factors. In SPE, the water sample is passed through a cartridge containing a solid adsorbent (e.g., C18, Oasis MCX), which retains the analyte. epa.govscielo.br The analyte is then eluted from the cartridge with a small volume of an organic solvent like methanol (B129727) or acetonitrile. epa.govscielo.br

Plant Tissue: Extraction from plant tissues requires methods that can effectively break down the cellular structure to release the analyte. This is often achieved by macerating or homogenizing the chopped tissue sample with a solvent like acetonitrile. dss.go.th For some systemic residues, deep-freezing the sample followed by rapid thawing in the presence of the solvent can help shatter the cell structure, improving extraction efficiency. dss.go.th

A summary of common extraction solvents for related compounds is provided in the table below.

| Matrix | Extraction Technique | Solvent(s) | Reference |

| Grains, Legumes | Homogenization/LLE | Acetone, Hydrochloric Acid, Ethyl Acetate | mhlw.go.jp |

| Water, Edible Seeds | Salt-Assisted LLE | Acetonitrile | researchgate.net |

| Water | Solid-Phase Extraction | Methanol, Acetonitrile | epa.govscielo.br |

| Water | Liquid-Liquid Extraction | Dichloromethane | sharif.edu |

| Plant Material | Maceration | Acetonitrile | dss.go.th |

Crude extracts obtained from sample matrices are often complex and contain co-extracted substances that can interfere with the final analysis. Therefore, a clean-up step is almost always necessary. dss.go.th

Column Chromatography: A widely used clean-up technique involves passing the extract through a column packed with an adsorbent material like Florisil, silica (B1680970) gel, or a carbon-Celite mixture. dss.go.th These materials retain interfering compounds while allowing the analyte of interest to pass through with the elution solvent. For instance, a method for the related pesticide chlorfenvinphos (B103538) uses a Florisil column for clean-up after an initial solvent partition. dss.go.th

Solid-Phase Extraction (SPE): SPE cartridges are also extensively used for clean-up. epa.gov By selecting an appropriate sorbent and elution solvent, it is possible to selectively remove interferences from the sample extract. This technique was used in the analysis of 2,4-D in water samples, where an Oasis MCX cartridge effectively purified the sample before analysis. epa.gov

Concentration: Following extraction and clean-up, the sample is typically concentrated to increase the analyte concentration to a level suitable for the detector. This is commonly achieved by evaporating the solvent under a gentle stream of nitrogen gas, often with controlled heating. epa.gov

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone of analyzing complex mixtures. For a compound like 2,4-Dichlorobenzyl thiocyanate, both gas and liquid chromatography, especially when coupled with mass spectrometry, provide the necessary separation efficiency and detection sensitivity.

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. etamu.eduikm.org.my It combines the separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. etamu.edu

The sample, dissolved in a suitable solvent, is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase within the GC column. etamu.edu As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint for identification. etamu.edunih.govsdstate.edu

For the analysis of related compounds like 2,4-D, specific GC-MS conditions have been established, which can serve as a starting point for method development for this compound. mhlw.go.jp

Table 2: Illustrative GC-MS Parameters for Analysis of Related Chlorinated Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Silicate glass capillary (30 m x 0.25 mm), 5% phenyl-methyl silicone coating | mhlw.go.jp |

| Column Temperature | 50°C (1 min) -> 25°C/min to 125°C -> 10°C/min to 300°C (5 min) | mhlw.go.jp |

| Injection Port Temp. | 260°C | mhlw.go.jp |

| Detector Temp. | 300°C | mhlw.go.jp |

| Carrier Gas | Nitrogen or Helium | mhlw.go.jp |

| Ionization Mode | Chemical Ionization (for thiocyanates) | nih.govsdstate.edu |

HPLC is a versatile technique suitable for compounds that may be thermally unstable or not sufficiently volatile for GC analysis. sielc.comnih.gov For thiocyanate-containing compounds, reverse-phase HPLC is a common approach.

In a typical setup, the sample is separated on a C18 column, where the analyte partitions between the nonpolar stationary phase and a polar mobile phase. sielc.comnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape. epa.govsielc.com

Detection can be achieved using a UV detector, as the aromatic ring in this compound will absorb UV light. researchgate.net For higher sensitivity and specificity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS). This technique allows for the simultaneous determination of compounds like cyanide and thiocyanate in complex biological matrices such as plasma. nih.govscience.gov Derivatization is sometimes employed to enhance detectability; for instance, thiocyanate can be reacted to form a highly fluorescent derivative, allowing for sensitive fluorimetric detection. nih.gov A specific HPLC method has been developed for the isomeric compound 2,6-Dichlorobenzyl thiocyanate, providing a strong basis for analyzing the 2,4-isomer. sielc.com

Table 3: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase (e.g., Newcrom R1, Nova-Pak C18) | sielc.comnih.gov |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid for MS) | sielc.com |

| Detection | UV, Mass Spectrometry (MS/MS), Fluorimetric (after derivatization) | nih.govnih.govresearchgate.net |

| Derivatization Agent | 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (for fluorimetric detection) | nih.gov |

Spectroscopic and Electrochemical Approaches

While chromatography remains the dominant analytical approach, other methods can be used for characterization or specific detection scenarios.

Spectroscopic Methods: Techniques like Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for the structural elucidation and confirmation of synthesized this compound. sharif.eduresearchgate.net FT-IR can identify functional groups, such as the characteristic stretching vibration of the thiocyanate (–SCN) group, while NMR provides detailed information about the arrangement of hydrogen and carbon atoms in the molecule. sharif.eduresearchgate.net

Electrochemical Methods: Electrochemical sensors offer a potentially rapid and low-cost alternative for detection, particularly for screening purposes. researchgate.net Methods like voltammetry and potentiometry have been developed for the detection of the thiocyanate ion. researchgate.net For example, a glassy carbon electrode modified with nickel hexacyanoferrate can be used as a voltammetric and electrochemical impedance spectroscopic sensor for the thiocyanate ion. researchgate.net Another approach involves the analysis of a related compound, 2,4-D, via differential pulse polarography after a nitration derivatization step. sharif.edu Such principles could potentially be adapted for the electrochemical detection of this compound.

Spectrophotometric and Colorimetric Methods for Thiocyanate Detection

Spectrophotometric and colorimetric methods are widely employed for the determination of thiocyanate due to their simplicity, cost-effectiveness, and availability in most laboratories. These methods typically rely on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the thiocyanate concentration.

One of the most common approaches involves the reaction of thiocyanate with an iron(III) salt, such as ferric nitrate (B79036) or ferric chloride, in an acidic medium to form a series of intensely colored iron(III)-thiocyanate complexes, predominantly [Fe(SCN)(H₂O)₅]²⁺. acs.org911metallurgist.com The resulting reddish-brown solution is then measured spectrophotometrically, typically at a wavelength of around 460 nm to 480 nm. acs.organtpedia.comscielo.br This method is useful for analyzing thiocyanate in various water types, including natural waters and wastewater discharges. astm.orgjst.go.jp

Modifications to the classic iron(III)-thiocyanate method have been developed to enhance sensitivity and reduce interferences. For instance, sequential injection analysis (SIA) systems have been developed for the automated spectrophotometric determination of thiocyanate as Fe(SCN)₂⁺. researchgate.net This method offers a high sample throughput of 24 samples per hour and has been successfully applied to process solutions and wastewaters. researchgate.net The calibration graph for this SIA system is linear from 2.0 to 150.0 mg/L with a detection limit of 1.1 mg/L. researchgate.net

Another approach involves the König reaction, where thiocyanate is converted to cyanogen (B1215507) bromide or chloride, which then reacts with a pyridine-based reagent and an aromatic amine to form a colored polymethine dye. oup.comnih.gov A modification of this reaction using stable and relatively non-toxic reagents produces a color with a maximum absorbance at 543 nm that is stable for at least 90 minutes. nih.gov This method can determine thiocyanate concentrations as low as 0.25 mg/L and has a linear calibration curve up to 60 mg/L. nih.gov

Kinetic spectrophotometric methods offer another avenue for thiocyanate determination. One such method is based on the inhibitory effect of thiocyanate on the silver(I)-catalyzed substitution of cyanide in hexacyanoferrate(II) by phenylhydrazine. researchgate.net The thiocyanate ions form strong complexes with the silver(I) catalyst, and the reaction progress is monitored by the decolorization of methyl orange at 525 nm. researchgate.net This method is highly sensitive, with a detection limit of 7.00 × 10⁻⁸ M. researchgate.net

Furthermore, methods have been developed to first convert other cyanide species into thiocyanate for subsequent spectrophotometric analysis. For example, toxic cyanide can be reacted with sulfur dissolved in acetone to form the more stable thiocyanate, which then reacts with Fe(III) to form the red ferric-thiocyanate complex for measurement at 465 nm. razi.ac.ir This method allows for the determination of cyanide in the range of 2.0-16.0 µg/mL with a detection limit of 1.7 µg/mL. razi.ac.ir

Table 1: Comparison of Spectrophotometric Methods for Thiocyanate Detection

| Method | Principle | Wavelength (nm) | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|---|

| Iron(III) Complexation | Formation of Fe(SCN)x complexes | 460 - 480 | 1.1 mg/L (SIA) | 2.0 - 150.0 mg/L (SIA) | acs.organtpedia.comscielo.brresearchgate.net |

| Modified König Reaction | Formation of a polymethine dye | 543 | 0.25 mg/L | Up to 60 mg/L | nih.gov |

| Kinetic Inhibition | Inhibition of Ag(I)-catalyzed reaction | 525 | 7.00 x 10⁻⁸ M | 2 x 10⁻⁷–4 x 10⁻⁵ M | researchgate.net |

| Cyanide Conversion | Conversion to SCN⁻ then Fe(III) complexation | 465 | 1.7 µg/mL (as CN⁻) | 2.0 - 16.0 µg/mL (as CN⁻) | razi.ac.ir |

Development and Application of Ion-Selective Electrodes

Ion-selective electrodes (ISEs) provide a potentiometric method for the direct and rapid determination of thiocyanate ion activity in a sample. These sensors offer several advantages, including portability, low cost, and the ability to perform real-time measurements. dergipark.org.tr The fundamental principle of an ISE is the development of a potential across a selective membrane that separates the sample solution from an internal reference solution. This potential is proportional to the logarithm of the activity of the target ion.

A variety of thiocyanate-selective electrodes have been developed using different ionophores and membrane compositions. For instance, a solid-contact potentiometric ISE for thiocyanate has been described using a synthesized phosphonium (B103445) derivative of calix mdpi.comarene as a charged ionophore. mdpi.comnih.gov This type of electrode, particularly with a glassy carbon sensor, has demonstrated excellent metrological parameters, including a Nernstian slope of 59.9 mV/decade and a low limit of detection of 1.6 × 10⁻⁶ M. mdpi.comnih.gov These electrodes have been successfully applied to the determination of thiocyanate in human saliva. mdpi.comnih.gov

Liquid membrane electrodes based on Schiff base complexes have also been developed for the selective determination of thiocyanate, as well as iodide and perchlorate. dergipark.org.tr These electrodes exhibit a linear Nernstian response over the concentration range of 1.0 × 10⁻¹ to 1.0 × 10⁻⁵ M for thiocyanate, with a slope of 51.8 ± 1.4 mV per p[SCN]. dergipark.org.tr They possess a fast response time (5-25 seconds) and a lifetime of at least one month. dergipark.org.tr

Interestingly, a bromide ion-selective electrode can also be used for the direct potentiometric determination of thiocyanate. jst.go.jp After preconditioning in a potassium thiocyanate solution, the bromide ISE shows a near-Nernstian response to thiocyanate concentrations down to 10⁻⁶ M, with a slope of approximately 50 mV per decade over the concentration range of 10⁻¹ to 10⁻⁵ M. jst.go.jp This electrode is not significantly affected by pH in the range of 2.0 to 12.0. jst.go.jp

The composition of the ISE membrane is critical to its performance. The membrane typically consists of a polymer matrix (e.g., PVC), a plasticizer, and the ionophore. The choice of plasticizer, such as chloroparaffin, can significantly influence the electrode's sensitivity and limit of detection. mdpi.com

Table 2: Performance Characteristics of Selected Thiocyanate Ion-Selective Electrodes

| Electrode Type | Ionophore/Sensing Material | Linear Range (M) | Slope (mV/decade) | Limit of Detection (M) | Reference |

|---|---|---|---|---|---|

| Solid-Contact (Glassy Carbon) | Phosphonium derivative of calix mdpi.comarene | Not specified | 59.9 | 1.6 x 10⁻⁶ | mdpi.comnih.gov |

| Liquid Membrane | Schiff base complex | 1.0 x 10⁻¹ - 1.0 x 10⁻⁵ | 51.8 ± 1.4 | 1.18 x 10⁻⁶ | dergipark.org.tr |

| Bromide ISE (used for SCN⁻) | Ag₂S/AgBr | 10⁻¹ - 10⁻⁵ | ~50 | Below 10⁻⁶ | jst.go.jp |

Advanced Research Avenues and Future Perspectives

Computational Chemistry and Molecular Modeling for Mechanism Elucidation and Drug Design

The advancement of computational tools offers a powerful lens through which to re-examine the interaction of 2,4-Dichlorobenzyl thiocyanate (B1210189) with its biological targets. researchgate.netthepharmajournal.com While early research successfully identified tubulin as the primary target, the precise molecular dynamics of this interaction are ripe for exploration through modern modeling techniques. nih.govepa.gov

Mechanism Elucidation: Experimental studies have shown that DCBT covalently binds to tubulin, with research from 1989 identifying cysteine residue 239 of β-tubulin as the specific site of alkylation. pnas.orgacs.org This foundational discovery provides an ideal starting point for advanced computational analysis. Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the covalent bond formation between the thiocyanate group and the cysteine residue. These models can elucidate the reaction mechanism, transition states, and the energetic favorability of the interaction, providing a level of detail unattainable through experimental methods alone. Furthermore, molecular dynamics simulations can reveal how the binding of DCBT at this specific site induces conformational changes in the tubulin dimer, leading to the observed disruption of microtubule polymerization and bundling. google.comnih.gov

Drug Design and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies represent a critical computational approach for designing novel therapeutic agents. researchgate.netgrafiati.com For thiocyanate derivatives, QSAR models can correlate physicochemical properties and structural descriptors with biological activity. researchgate.netijper.org By analyzing the established structure-activity relationships—such as the importance of the 2,4-dichloro substitution pattern for potency—new analogs can be designed in silico to optimize activity and selectivity. nih.govpnas.org These computational models can predict the efficacy of hypothetical structures, prioritizing the most promising candidates for chemical synthesis and thereby accelerating the drug discovery process. pubcompare.ai

Rational Design and Synthesis of Next-Generation Thiocyanate Analogs with Enhanced Specificity

Building upon early structure-activity relationship (SAR) findings, current research is focused on the rational design and synthesis of new analogs of 2,4-Dichlorobenzyl thiocyanate to enhance specificity, introduce novel functionalities, and explore new therapeutic applications.

Core SAR Findings: Initial investigations established key structural requirements for the antimitotic activity of DCBT. The thiocyanate moiety (-SCN) was found to be essential for its biological function. nih.govpnas.org Furthermore, the degree and position of chlorination on the benzyl (B1604629) ring were shown to be critical; this compound is significantly more potent than its unsubstituted (benzyl thiocyanate) or mono-chlorinated counterparts (e.g., 4-chlorobenzyl thiocyanate). google.compnas.org

| Compound | Relative Activity |

| This compound | Most Potent |

| 4-Chlorobenzyl thiocyanate | Intermediate Activity |

| 2-Chlorobenzyl thiocyanate | Intermediate Activity |

| Benzyl thiocyanate | Weak Activity |

| Analogs lacking thiocyanate moiety | Inactive |

| This table summarizes the initial structure-activity relationship findings for DCBT and its analogs based on antimitotic and antitubulin effects. nih.govpnas.org |

Synthesis of Novel Analogs: The chemical tractability of the benzyl thiocyanate scaffold allows for diverse modifications. Researchers are exploring the synthesis of next-generation analogs by altering the aromatic ring, the linker, or the thiocyanate group itself to modulate activity and introduce new properties. For example, a photosensitive thiocyanate-functionalized trialkoxysilane has been synthesized, which isomerizes to an isothiocyanate upon UV irradiation. acs.org This demonstrates the potential to create environmentally responsive materials. Other synthetic efforts have focused on creating derivatives such as allylic thiocyanates with a 2,4-dichlorophenyl group, which have shown antimicrobial activity, expanding the potential applications beyond anticancer research. science.gov These synthetic strategies are paving the way for a new generation of thiocyanate compounds with tailored properties for specific applications in medicine and materials science.

Integration of Nanotechnology for Targeted Delivery and Controlled Release Systems

A significant challenge in the therapeutic application of potent cytotoxic compounds like this compound is the potential for off-target effects. Nanotechnology offers a promising avenue to overcome this hurdle through the development of targeted delivery and controlled release systems. tcichemicals.com While specific nano-formulations for DCBT have not yet been reported, the principles of nano-based drug delivery are highly applicable.

Targeted Delivery: Nanoparticles, such as liposomes, polymeric micelles, or gold nanoparticles, can be engineered to selectively accumulate in target tissues, such as tumors, through mechanisms like the enhanced permeability and retention (EPR) effect. google.comgoogle.com These nanocarriers could be loaded with DCBT, effectively shielding the rest of the body from the compound's cytotoxic effects and increasing its concentration at the site of action. The surface of these nanoparticles can be further functionalized with targeting ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on cancer cells, further enhancing specificity.

Controlled Release: In addition to spatial targeting, nanotechnology can provide temporal control over drug release. thepharmajournal.com DCBT could be encapsulated within biodegradable polymer matrices or stimuli-responsive hydrogels. nih.gov These systems can be designed to release the drug over a prolonged period, maintaining a therapeutic concentration and reducing the need for frequent administration. medcraveonline.com Stimuli-responsive systems could release their payload in response to specific triggers in the microenvironment of a tumor, such as lower pH or the presence of certain enzymes, offering another layer of precision. fu-berlin.de The development of a chitosan-based film for the controlled release of a related compound, benzyl isothiocyanate, for food preservation highlights the feasibility of creating such systems. mdpi.com

Interdisciplinary Approaches in Chemical Biology, Materials Science, and Environmental Remediation

The unique properties of this compound position it at the intersection of several scientific disciplines, opening up novel research directions beyond its initial characterization as an antimitotic agent.

Chemical Biology: In chemical biology, DCBT serves as a valuable molecular probe for studying the cytoskeleton. Its specific covalent interaction with cysteine-239 of β-tubulin allows researchers to investigate the role of this particular residue in microtubule dynamics and function. acs.orgnih.gov By observing the downstream cellular effects of this targeted disruption, scientists can gain deeper insights into processes such as mitosis, cell motility, and intracellular transport, which are all dependent on a functional microtubule network. nih.govdntb.gov.ua

Materials Science: The reactivity of the thiocyanate group can be harnessed for applications in materials science. A notable example is the synthesis of a trimethoxy[4-(thiocyanatomethyl)phenyl]silane, a molecule that combines a photoreactive benzyl thiocyanate unit with an anchoring silyl (B83357) group. acs.org This bifunctional molecule can be applied to surfaces and, upon UV irradiation, used to create patterned chemical modifications, demonstrating its utility in the fabrication of advanced materials and smart surfaces. acs.org The general use of benzyl thiocyanate in chemical synthesis further points to the potential for DCBT to serve as a building block for complex polymers and other materials. pubcompare.aitcichemicals.com

Environmental Remediation: While DCBT is not used for remediation, its status as a halogenated organic compound raises questions about its environmental fate and persistence. nih.govherts.ac.uk Interdisciplinary studies are needed to understand its potential ecotoxicity and biodegradability. Research on the toxicity and metabolism of other organothiocyanates, some of which can release cyanide, underscores the importance of evaluating their environmental impact. colab.wsnih.govjst.go.jp Remediation strategies developed for other emerging organic pollutants, such as those employing advanced oxidation processes or bioremediation, could be investigated for their efficacy in degrading DCBT and related compounds should they become environmental contaminants of concern. researchgate.netmines.edu

Emerging Research Challenges and Opportunities for this compound Studies

Despite the promising research, several challenges and opportunities remain in the study of this compound. Addressing these will be crucial for translating its unique biological activity into practical applications.

Research Challenges:

Mechanism of Metabolism: The in vivo metabolic pathway of DCBT is not fully understood. Studies on other organothiocyanates have shown they can be metabolized to release cyanide, a mechanism that contributes to their toxicity. colab.wsjst.go.jp A key challenge is to determine the metabolic fate of DCBT and whether this pathway is relevant.

Specificity and Off-Target Effects: As a potent alkylating agent, DCBT has the potential for off-target reactions. A comprehensive understanding of its reactivity with other biological nucleophiles is necessary to predict and mitigate potential side effects.

Lack of Delivery Systems: As highlighted previously, there is a complete absence of targeted or controlled-release formulations for DCBT. This gap currently limits its potential for any therapeutic consideration.

Research Opportunities:

Advanced Computational Modeling: There is a significant opportunity to apply modern computational methods to model the covalent interaction between DCBT and cysteine-239 on tubulin, providing deep mechanistic insights. acs.orgresearchgate.net

Development of Smart Probes: Building on the synthesis of photosensitive analogs, DCBT could be developed into a range of "smart" molecular probes that can be activated by specific stimuli (e.g., light, pH), allowing for precise spatiotemporal control in biological studies. acs.org

Nanomedicine Formulations: A major opportunity lies in designing and testing nanotechnology-based delivery systems to enhance the therapeutic index of DCBT, potentially enabling its use as a targeted anticancer agent.

Exploring New Biological Targets: While tubulin is the primary known target, comprehensive proteomic studies could reveal other potential protein interactions, possibly uncovering new mechanisms of action or therapeutic applications.

常见问题

Q. What synthetic methods are commonly used to prepare 2,4-dichlorobenzyl thiocyanate (DCBT)?

DCBT is synthesized via a two-step process:

- Step 1 : React 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.

- Step 2 : Treat the acid chloride with potassium thiocyanate in dry acetone to generate 2,4-dichlorobenzoyl isothiocyanate in situ. Subsequent reaction with an appropriate nucleophile (e.g., benzyl derivatives) yields DCBT .

- Purification : Recrystallization or column chromatography ensures high purity (>98%). Characterization typically involves FTIR, , , and single-crystal X-ray diffraction .

Q. How is DCBT characterized structurally, and what techniques are critical for confirming its purity?

- Spectroscopic Analysis : FTIR identifies functional groups (e.g., thiocyanate C≡N stretch at ~2100 cm). confirms aromatic proton environments (e.g., 2,4-dichloro substitution patterns) .

- Crystallography : Single-crystal X-ray diffraction resolves bond lengths, dihedral angles (e.g., 33.32° between planar rings in derivatives), and packing interactions .

- Purity Assessment : HPLC or TLC monitors reaction progress, while elemental analysis verifies stoichiometry .

Advanced Research Questions

Q. What is the mechanism by which DCBT inhibits tubulin polymerization, and how can this be experimentally validated?

- Mechanism : DCBT binds covalently to β-tubulin at Cys-239, disrupting microtubule dynamics. This interaction requires prolonged preincubation (≥6 hours at 37°C) to achieve irreversible inhibition .

- Validation Methods :

- Radiolabeled Binding Assays : Use -DCBT to quantify tubulin binding kinetics.

- Cell-Based Studies : Compare DCBT sensitivity in wild-type vs. Colcemid-resistant cell lines (e.g., altered β-tubulin mutants) .

- In Vitro Polymerization Assays : Monitor turbidity changes in purified tubulin solutions to assess inhibition efficacy .

Q. How do structural modifications (e.g., halogen positioning) influence DCBT’s antimitotic activity?

- Structure-Activity Relationship (SAR) :

- The thiocyanate moiety is essential for activity; replacing it with other groups (e.g., carboxylates) abolishes potency.

- Chlorination at the 2- or 4-position enhances activity compared to the parent benzyl thiocyanate. 4-Chloro substitution confers higher activity than 2-chloro .

- Experimental Approaches :

- Synthesize analogs (e.g., 2-chloro, 4-chloro, or 2,6-dichloro derivatives).

- Compare IC values in tubulin polymerization assays and cellular mitotic arrest models .

Q. What strategies resolve contradictions in DCBT’s prolonged preincubation requirement for tubulin inhibition?

- Hypothesis Testing :

- Kinetic Studies : Vary preincubation times (1–24 hours) to correlate duration with inhibition efficiency.

- Mutagenesis : Engineer β-tubulin mutants (e.g., Cys239Ala) to confirm covalent binding necessity .

- Competitive Binding : Co-incubate DCBT with known tubulin binders (e.g., colchicine) to assess binding site overlap .

Methodological Considerations

Q. How can researchers analyze DCBT’s interaction with collagenase or other enzymes?

- Docking Simulations : Use software like AutoDock to model hydrogen bonding (e.g., between DCBT’s carbonyl oxygen and Gln215) and π–π interactions (e.g., with Tyr201) .

- Enzymatic Assays : Measure IC values via fluorescence-based collagenase activity assays. Compare with structural analogs to infer substituent effects .

Q. What precautions are necessary when handling DCBT in laboratory settings?

- Safety Protocols :

- Use PPE (gloves, goggles) due to toxicity risks (H313, H333 warnings) .

- Store waste in sealed containers for professional disposal to avoid environmental contamination .

- Stability : DCBT is light-sensitive; store in amber vials under inert gas (e.g., N) at –20°C .

Data Contradiction Analysis

Q. Why do some studies report DCBT’s efficacy in multidrug-resistant cell lines, while others show limited activity?

- Potential Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。